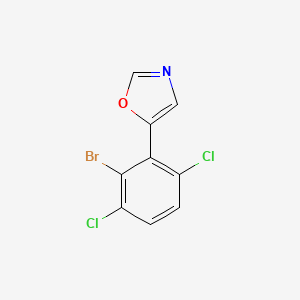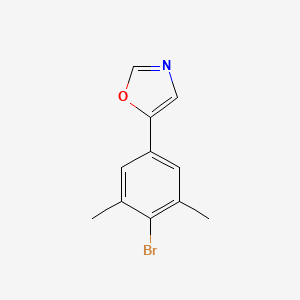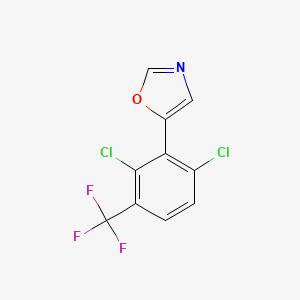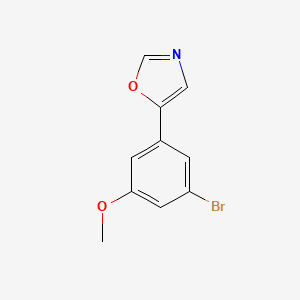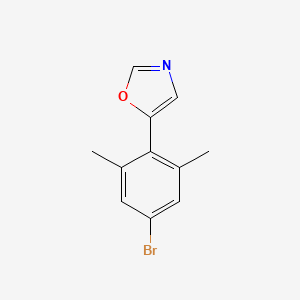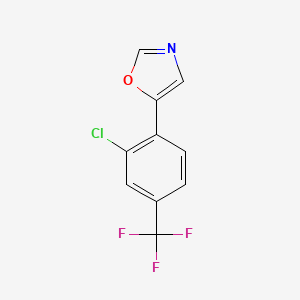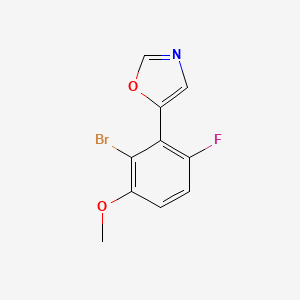
5-(3-bromo-5-chlorophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-5-chlorophenyl)oxazole is a heterocyclic organic compound with the molecular weight of 258.5 . It is a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The synthesis of oxazoles, including this compound, can be achieved through various methods. One common method is the Van Leusen Oxazole Synthesis, which involves a [3+2] cycloaddition reaction . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H5BrClNO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.5 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
5-(3-bromo-5-chlorophenyl)oxazole has been widely studied for its potential applications in drug discovery and development. This compound has been used as a building block for the synthesis of a variety of biologically active molecules, including anti-tumor agents, anti-inflammatory agents, and inhibitors of enzyme activities. This compound has also been used as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(3-bromo-5-chlorophenyl)oxazole is not yet fully understood. However, it is believed that this compound may interact with proteins and other biomolecules to modulate their activity, leading to a variety of biological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, and to modulate the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, and modulate the activity of certain transcription factors, such as NF-κB. In vivo studies have shown that this compound can inhibit the growth of certain types of cancer cells and can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
5-(3-bromo-5-chlorophenyl)oxazole has several advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of synthetic reactions and is relatively easy to obtain. This compound is also relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. This compound is a toxic compound and should be handled with caution. In addition, this compound is a relatively expensive compound and may not be suitable for large-scale experiments.
Future Directions
There are several potential future directions for the use of 5-(3-bromo-5-chlorophenyl)oxazole. This compound could be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. This compound could also be used in the development of new materials for use in drug delivery systems. Finally, this compound could be used in the development of new imaging agents for use in medical diagnostics.
Synthesis Methods
5-(3-bromo-5-chlorophenyl)oxazole can be synthesized by several methods, including a three-step synthesis method. The first step involves the reaction of 3-bromo-5-chlorobenzaldehyde with hydrazine hydrate in the presence of sulfuric acid to form 3-bromo-5-chloro-2-hydrazinobenzaldehyde. The second step involves the reaction of the aldehyde with an alkyl halide in the presence of a base to form 3-bromo-5-chloro-2-alkyloxazole. The final step involves the reaction of the oxazole with a strong base such as sodium hydroxide or potassium hydroxide to form this compound.
Safety and Hazards
properties
IUPAC Name |
5-(3-bromo-5-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZGUKGPVRRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

